![molecular formula C15H20N2O3S B2801397 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide CAS No. 922036-05-3](/img/structure/B2801397.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide
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Overview
Description
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives, has been achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are structurally similar to the compound .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group attached to a cyclopropanecarboxamide group via an ethyl linker . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Inhibition of Aldo-Keto Reductase AKR1C3
This compound has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Synthesis of Functionalised Quinoline or N-Alkenylindole Derivatives
The compound has been used in the synthesis of functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . This process has been used to create a series of challenging quinolin-4-one derivatives with good functional group tolerance .
Biological Activities Against Various Infective Pathogens and Neurodegenerative Disorders
1,2,3,4-tetrahydroisoquinolines (THIQ), an important class of isoquinoline alkaloids, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound, being a THIQ derivative, may share these properties.
Green and Sustainable Chemistry
The compound can be used in multicomponent reactions (MCRs) with efficient and recyclable catalysts, keeping the concept of green and sustainable chemistry in mind .
Medicinal Chemistry Perspectives
The compound has garnered a lot of attention in the scientific community due to its potential in medicinal chemistry . It has resulted in the development of novel THIQ analogs with potent biological activity .
Structural–Activity Relationship (SAR) Studies
The compound has been used in SAR studies to understand the relationship between the structure of a molecule and its biological activity . This helps in the design of more effective drugs and therapies.
Mechanism of Action
Target of Action
The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . This results in molecular and cellular effects that could potentially be beneficial in the treatment of certain cancers .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(13-5-6-13)16-8-10-21(19,20)17-9-7-12-3-1-2-4-14(12)11-17/h1-4,13H,5-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSPXEGZDYNVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide |
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